molecular formula C19H17NO6S B11397787 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11397787
M. Wt: 387.4 g/mol
InChI Key: WYTFKISAFQIHLY-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene (coumarin) derivative characterized by a 4-oxo-4H-chromene core substituted at the 2-position with a carboxamide group. The carboxamide nitrogen is further functionalized with two distinct moieties: a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing tetrahydrothiophene ring) and a furan-2-ylmethyl group.

Properties

Molecular Formula

C19H17NO6S

Molecular Weight

387.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO6S/c21-16-10-18(26-17-6-2-1-5-15(16)17)19(22)20(11-14-4-3-8-25-14)13-7-9-27(23,24)12-13/h1-6,8,10,13H,7,9,11-12H2

InChI Key

WYTFKISAFQIHLY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure : The compound features a chromene backbone with a tetrahydrothiophene and furan moiety, which contributes to its biological activity. Its IUPAC name is this compound.

Molecular Formula : C16H17N3O4S
Molecular Weight : 365.39 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the tetrahydrothiophene ring.
  • Introduction of the furan ring.
  • Construction of the chromene core through cyclization reactions.

Each step requires specific conditions such as temperature control and the use of catalysts to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell Line% Cell Viability
Test Compound HepG233.29%
Doxorubicin (Standard) HepG20.62%

These findings suggest that modifications in the structure can enhance anticancer efficacy, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that certain derivatives possess activity against both bacterial and fungal strains:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli280 μg/mL
S. aureus265 μg/mL
B. cereus230 μg/mL

These results indicate that modifications to the furan and thiophene moieties can significantly impact antimicrobial efficacy .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to apoptosis.
  • Cell Cycle Interference : The compound may disrupt normal cell cycle progression, leading to increased cell death in cancerous cells.

Study on Anticancer Efficacy

In a study examining various furan-containing compounds, it was found that those with electron-donating groups exhibited greater anti-cancer activity compared to others. Specifically, para-methyl-substituted derivatives showed enhanced efficacy against HepG2 cells .

Study on Antimicrobial Properties

Another research highlighted the antimicrobial potential of furan-based compounds against multi-drug resistant strains. The study concluded that structural modifications significantly influenced the antimicrobial potency of these compounds .

Comparison with Similar Compounds

The structural and functional attributes of the target compound are contextualized below against analogs reported in the literature.

Structural Analogues with Chromene Core Modifications
Compound Name Core Structure Substituents Key Structural Differences Reference
Target Compound 4-oxo-4H-chromene-2-carboxamide N-(1,1-dioxidotetrahydrothiophen-3-yl), N-(furan-2-ylmethyl) Reference standard
BH52024 4-oxo-4H-chromene-2-carboxamide N-(1,1-dioxidotetrahydrothiophen-3-yl), N-(4-methylbenzyl), 7-methyl 7-methyl chromene; 4-methylbenzyl substituent
BH52026 4-oxo-4H-chromene-2-carboxamide N-(1,1-dioxidotetrahydrothiophen-3-yl), N-(3-chlorobenzyl), 7-methyl 7-methyl chromene; 3-chlorobenzyl substituent
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide 4-oxo-4H-chromene-3-carboxamide Thiazolidinone ring, furan-2-carboxamide Thiazolidinone moiety; substitution at chromene-3
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 2-oxo-2H-chromene-3-carboxamide N-(4-sulfamoylphenyl) Sulfamoylphenyl group; oxo at position 2

Key Observations :

  • Substituent Flexibility : The N-(1,1-dioxidotetrahydrothiophen-3-yl) group is conserved in BH52024 and BH52026, but benzyl substituents (e.g., 4-methylbenzyl, 3-chlorobenzyl) replace the furan-2-ylmethyl group in the target compound. These variations may influence lipophilicity and target binding .
  • Electron-Withdrawing Groups : The sulfamoylphenyl group in ’s compound introduces strong electron-withdrawing effects, which may enhance stability or alter reactivity compared to the target compound’s sulfone and furan substituents .
Heterocyclic Variations
  • Thiazolidinone vs. Sulfone: ’s thiazolidinone ring introduces a five-membered sulfur- and nitrogen-containing heterocycle, contrasting with the target’s tetrahydrothiophene sulfone. Thiazolidinones are associated with antidiabetic and anti-inflammatory activities, while sulfones are often leveraged for metabolic stability .
  • Triazole Integration : ’s coumarin derivative incorporates a 1,2,3-triazole ring, which enhances structural rigidity and may improve pharmacokinetic properties via reduced enzymatic degradation. This contrasts with the target compound’s flexible tetrahydrothiophene sulfone .

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